WYE-354

Vue d'ensemble

Description

WYE-354 est un inhibiteur puissant et sélectif de la cible mammalienne de la rapamycine (mTOR), qui est compétitif avec l’ATP. Il a une CI50 biochimique de 5 nM contre la mTOR et affiche une haute spécificité envers la famille PI3K . Ce composé est connu pour sa capacité à inhiber à la fois le complexe 1 de la mTOR (mTORC1) et le complexe 2 de la mTOR (mTORC2), ce qui en fait un outil précieux dans la recherche et le traitement du cancer .

Méthodes De Préparation

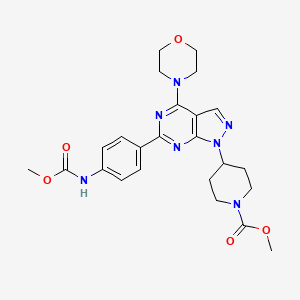

Le nom chimique de WYE-354 est 4-[6-[4-(méthoxycarbonylamino)phényl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]pipéridine-1-carboxylate de méthyle . Le composé est généralement synthétisé en laboratoire en utilisant des techniques standard de synthèse organique, y compris l’utilisation de groupes protecteurs, de réactions de couplage et d’étapes de purification

Analyse Des Réactions Chimiques

WYE-354 subit diverses réactions chimiques, principalement impliquant son interaction avec la mTOR et les voies associées. Il est connu pour inhiber la phosphorylation des substrats, tels que p-4E-BP1 T37/46 et p-Akt S473 par mTORC1 et mTORC2 . Les réactifs couramment utilisés dans ces réactions comprennent l’ATP et divers substrats de kinase. Les principaux produits formés à partir de ces réactions sont des protéines phosphorylées, qui sont essentielles pour la signalisation cellulaire et la régulation de la croissance .

Applications De Recherche Scientifique

WYE-354 a une large gamme d’applications en recherche scientifique, en particulier dans les domaines de la biologie et de la thérapie du cancer. Il a été démontré qu’il inhibe la prolifération de diverses lignées cellulaires cancéreuses, y compris MDA-MB-468 et U87MG, en bloquant les voies de signalisation de la mTOR . De plus, this compound a été utilisé pour étudier le rôle de la mTOR dans l’autophagie, l’apoptose et la régulation du cycle cellulaire . Des études in vivo ont démontré son efficacité dans la réduction de la croissance tumorale chez les modèles animaux, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu’agent anticancéreux .

Mécanisme D'action

Le mécanisme d’action de WYE-354 implique sa liaison au site de liaison de l’ATP de la mTOR, inhibant ainsi son activité de kinase . Cette inhibition empêche la phosphorylation des cibles en aval, telles que p-4E-BP1 et p-Akt, qui sont essentielles pour la croissance et la survie cellulaires . En bloquant ces voies, this compound induit l’arrêt du cycle cellulaire et l’apoptose dans les cellules cancéreuses . De plus, this compound a été démontré qu’il interagit avec le transporteur ABCB1, ce qui peut affecter son efficacité dans les cellules cancéreuses multirésistantes .

Comparaison Avec Des Composés Similaires

WYE-354 est unique en sa haute spécificité et sa puissance en tant qu’inhibiteur de la mTOR. Des composés similaires comprennent d’autres inhibiteurs de la mTOR tels que la rapamycine, l’évérolimus et le tésirolimus . this compound diffère de ces composés par sa capacité à inhiber à la fois mTORC1 et mTORC2, tandis que la rapamycine et ses analogues ciblent principalement mTORC1 . Cette double inhibition fait de this compound un inhibiteur plus complet de la signalisation de la mTOR, conduisant potentiellement à des thérapies anticancéreuses plus efficaces .

Activité Biologique

WYE-354 is a potent ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), which has garnered attention for its selective inhibition of mTORC1 and mTORC2. This compound has shown significant potential in various cancer models, demonstrating its efficacy in inhibiting cell proliferation, inducing apoptosis, and modulating key signaling pathways associated with tumor growth and survival.

This compound operates primarily by inhibiting the phosphorylation of downstream targets in the mTOR pathway, including 4E-BP1 and P70S6K, which are critical for protein synthesis and cell growth. The compound exhibits a biochemical IC50 of approximately 5 nM against mTOR, showcasing its potency and specificity compared to other kinases .

Key Effects:

- Inhibition of Cell Proliferation : this compound has been shown to significantly reduce cell viability across various cancer cell lines, including bladder cancer (BC) and gallbladder cancer (GBC) cells, in a concentration-dependent manner .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by repressing global protein synthesis and down-regulating angiogenic factors .

- Cell Cycle Arrest : this compound induces G1 phase arrest in sensitive cancer cell lines, further contributing to its anti-cancer effects .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound across multiple cancer types:

Bladder Cancer

A study utilizing various bladder cancer cell lines treated with this compound at concentrations ranging from 100 nM to 3 μM revealed a significant reduction in proliferation rates. The MTS assay indicated that higher concentrations led to a notable decrease in colony sizes when cells were grown in three-dimensional cultures .

Gallbladder Cancer

In gallbladder cancer models, this compound was found to reduce cell viability significantly, with treatment resulting in a decrease in tumor mass by up to 68.6% in mouse models. This effect was accompanied by reduced phosphorylation of mTOR effectors, confirming the compound's mechanism of action .

In Vivo Studies

This compound has also been evaluated in vivo, demonstrating robust antitumor activity:

| Cancer Type | Model | Tumor Size Reduction (%) | Key Findings |

|---|---|---|---|

| Prostate Cancer | Mouse xenograft | Significant reduction observed | Strong antitumor activity noted |

| Gliomas | Mouse models | Not specified | Effective inhibition of tumor growth |

| Bladder Cancer | Various cell lines | Up to 68.6% | Inhibition of cell proliferation and migration |

| Gallbladder Cancer | G-415 and TGBC-2TKB | 68.6% - 52.4% | Significant reduction in tumor mass |

Case Studies and Clinical Implications

Research indicates that this compound's ability to inhibit both mTOR complexes makes it a promising candidate for clinical trials targeting advanced cancers resistant to conventional therapies. Its selective action on mTOR pathways suggests potential applications in combination therapies aimed at enhancing the efficacy of existing treatments like chemotherapy.

Propriétés

IUPAC Name |

methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXHGCRIEAKIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657912 | |

| Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062169-56-5 | |

| Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.